BChE Inhibitory Potency vs. Analog 5c
BChE-IN-19 (Compound 7b) demonstrates a potent and selective inhibition of BChE with an IC50 of 0.04 μM, establishing it as the most active BChE inhibitor in the synthesized series [1]. In direct comparison, the most potent AChE inhibitor from the same study, Compound 5c, exhibits an IC50 of 0.12 μM against AChE but a significantly lower IC50 of 1.01 μM against BChE [1]. This highlights a clear functional divergence based on structural isomerism, where the para-substituted 7b is optimized for BChE engagement, while the meta-substituted 5c is optimized for AChE.
BChE IC50 = 0.04 µM
AChE IC50 = 0.12 µM
BChE not reported
| Evidence Dimension | BChE Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.04 μM |
| Comparator Or Baseline | Compound 5c (Meta-substituted analog): IC50 = 1.01 μM [1] |
| Quantified Difference | BChE-IN-19 is ~25-fold more potent than Compound 5c against BChE. |
| Conditions | In vitro enzymatic assay using equine serum BChE [1]. |
Why This Matters
This quantitative differentiation ensures that researchers targeting BChE for disease models (e.g., Alzheimer's disease) will not compromise potency by inadvertently selecting a meta-substituted analog designed for AChE inhibition.
- [1] Etemadi A, Hemmati S, Shahrivar-Gargari M, et al. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. Chem Biodivers. 2023;20(8):e202300075. View Source
